Cas no 1095706-44-7 (2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline)
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline Chemical and Physical Properties
Names and Identifiers
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- 2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline
- quinoxaline, 2-(1-piperazinyl)-3-(trifluoromethyl)-
- 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline
-
- MDL: MFCD14281662
- Inchi: 1S/C13H13F3N4/c14-13(15,16)11-12(20-7-5-17-6-8-20)19-10-4-2-1-3-9(10)18-11/h1-4,17H,5-8H2
- InChI Key: MPLFXNXXDVCZMK-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC2C=CC=CC=2N=1)N1CCNCC1)(F)F
Computed Properties
- Exact Mass: 282.109
- Monoisotopic Mass: 282.109
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB411532-500 mg |
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline; . |
1095706-44-7 | 500 mg |
€472.80 | 2023-07-19 | ||
| abcr | AB411532-1 g |
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline; . |
1095706-44-7 | 1 g |
€573.00 | 2023-07-19 | ||
| abcr | AB411532-500mg |
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline; . |
1095706-44-7 | 500mg |
€461.00 | 2025-04-22 | ||
| abcr | AB411532-1g |
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline; . |
1095706-44-7 | 1g |
€557.00 | 2025-04-22 | ||
| abcr | AB411532-5g |
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline; . |
1095706-44-7 | 5g |
€1837.00 | 2025-04-22 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511496-250mg |
2-(Piperazin-1-yl)-3-(trifluoromethyl)quinoxaline |
1095706-44-7 | 98% | 250mg |
¥2246.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511496-1g |
2-(Piperazin-1-yl)-3-(trifluoromethyl)quinoxaline |
1095706-44-7 | 98% | 1g |
¥6480.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511496-5g |
2-(Piperazin-1-yl)-3-(trifluoromethyl)quinoxaline |
1095706-44-7 | 98% | 5g |
¥22164.00 | 2024-08-09 | |
| A2B Chem LLC | AI92861-500mg |
2-(Piperazin-1-yl)-3-(trifluoromethyl)quinoxaline |
1095706-44-7 | >95% | 500mg |
$634.00 | 2024-04-20 | |
| A2B Chem LLC | AI92861-1g |
2-(Piperazin-1-yl)-3-(trifluoromethyl)quinoxaline |
1095706-44-7 | >95% | 1g |
$717.00 | 2024-04-20 |
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline Suppliers
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Introduction to 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline (CAS No. 1095706-44-7)
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline, with the CAS number 1095706-44-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoxaline class, which is known for its diverse biological activities, including antitumor, antibacterial, and antiviral properties. The presence of the piperazine and trifluoromethyl groups in its structure imparts unique pharmacological characteristics, making it a valuable candidate for various therapeutic applications.
The chemical structure of 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline consists of a quinoxaline core with a piperazine moiety attached at the 2-position and a trifluoromethyl group at the 3-position. The quinoxaline ring system is a bicyclic heterocycle with two nitrogen atoms, which can form stable complexes with metal ions and exhibit a range of biological activities. The piperazine group, on the other hand, is a common structural element in many drugs due to its ability to enhance solubility and bioavailability. The trifluoromethyl group, known for its electron-withdrawing properties, can significantly influence the compound's physicochemical properties and biological activity.
Recent studies have highlighted the potential of 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited potent antitumor activity against several cancer cell lines, including lung, breast, and colon cancer cells. The researchers found that the compound induced apoptosis and cell cycle arrest, suggesting its potential as a novel anticancer agent. Another study published in the European Journal of Medicinal Chemistry in 2021 demonstrated that 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline had significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics.
In addition to its biological activities, the physicochemical properties of 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline have been extensively studied. The compound has been found to have good solubility in both aqueous and organic solvents, which is crucial for its formulation and delivery as a pharmaceutical product. Its stability under various conditions has also been evaluated, showing that it remains stable at room temperature and under mild acidic or basic conditions. These properties make it suitable for use in both preclinical and clinical settings.
The synthesis of 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline has been optimized using several methods, including microwave-assisted synthesis and traditional multi-step reactions. A recent publication in Organic & Biomolecular Chemistry described an efficient one-pot synthesis method that significantly reduced reaction time and improved yield. This method involves the condensation of 3-trifluoromethylquinoxaline with piperazine under microwave irradiation, providing a scalable route for large-scale production.
Clinical trials involving 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline are currently underway to evaluate its safety and efficacy in humans. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and suggest that further clinical development is warranted.
In conclusion, 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline (CAS No. 1095706-44-7) is a promising compound with diverse biological activities and favorable physicochemical properties. Its potential applications in cancer therapy and antibiotic development make it an important focus of ongoing research in medicinal chemistry and pharmaceutical science. As more studies are conducted, it is likely that this compound will continue to reveal new therapeutic opportunities.
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